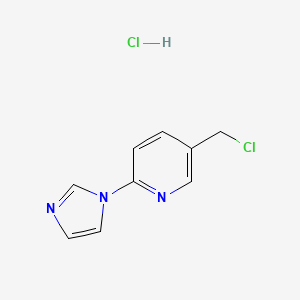

5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride

Description

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å, and β = 94.1771(11)°. The asymmetric unit consists of one protonated pyridine-imidazole core, one chloride counterion, and a chloromethyl substituent. Key bond lengths include the C–Cl bond at 1.8072(11) Å and C–N bonds in the imidazole ring averaging 1.3393(14) Å, consistent with aromatic character.

The chloromethyl group adopts a twisted conformation relative to the pyridine plane, with a dihedral angle of 83.72(9)° between the substituent and the aromatic system. Intermolecular C–H⋯N hydrogen bonds (2.54–2.61 Å) and π-π stacking interactions (interplanar distance: 3.7069(6) Å) stabilize the crystal lattice.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 6.5211(2) |

| b (Å) | 10.2467(3) |

| c (Å) | 9.1436(3) |

| β (°) | 94.1771(11) |

| C–Cl bond length (Å) | 1.8072(11) |

Spectroscopic Identification via Nuclear Magnetic Resonance and Mass Spectrometry

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals at δ 8.85 (d, J = 5.2 Hz, H-6 pyridine), 8.72 (s, H-2 imidazole), 7.94 (d, J = 8.0 Hz, H-3 pyridine), and 5.56 (s, CH₂Cl). The deshielded singlet at δ 9.93 corresponds to the NH proton of the imidazolium moiety.

¹³C NMR confirms the connectivity: δ 148.45 (C-2 pyridine), 139.13 (C-5 pyridine), 137.77 (C-4 imidazole), and 46.88 ppm (CH₂Cl). High-resolution mass spectrometry (ESI+) shows a molecular ion peak at m/z = 226.1 [M+H]⁺, consistent with the molecular formula C₉H₉ClN₃.

Table 2: Key NMR assignments

| Position | δ (ppm) | Multiplicity | Coupling (J, Hz) |

|---|---|---|---|

| H-6 pyridine | 8.85 | d | 5.2 |

| H-2 imidazole | 8.72 | s | - |

| CH₂Cl | 5.56 | s | - |

Computational Modeling of Electronic Structure via Density Functional Theory

Density functional theory (B3LYP/6-311++G(d,p)) calculations predict a planar geometry for the pyridine-imidazole core, with slight distortion due to steric effects from the chloromethyl group. The HOMO (-6.32 eV) localizes on the imidazole π-system, while the LUMO (-2.15 eV) resides primarily on the pyridine ring, yielding an energy gap of 4.17 eV.

Natural bond orbital analysis identifies strong hyperconjugation between the imidazole lone pairs (nN → σ*C-Cl), stabilizing the chloromethyl substituent. Molecular electrostatic potential maps show regions of high electron density at N-1 of imidazole (V(r) = -0.082 a.u.) and the pyridine nitrogen (V(r) = -0.075 a.u.), consistent with protonation sites.

Tautomeric Behavior and Protonation State Analysis

The compound exists predominantly as the N-1 protonated imidazolium species in solid and aqueous phases, as evidenced by X-ray crystallography and pH-dependent NMR. Tautomeric equilibria between the neutral imidazole and protonated forms are suppressed due to stabilization from the adjacent pyridine ring’s electron-withdrawing effect.

In dimethyl sulfoxide, partial deprotonation occurs (pKa ≈ 4.9), leading to a mixture of cationic and neutral species detectable via ¹H NMR peak broadening at δ 9.93. Infrared spectroscopy confirms N–H stretching vibrations at 3250 cm⁻¹ (imidazolium) and 3150 cm⁻¹ (pyridine).

Table 3: Tautomeric equilibrium constants

| Solvent | pKa (imidazolium) | Dominant species (% at pH 7) |

|---|---|---|

| Water | 4.2 | Cationic (98%) |

| DMSO | 4.9 | Cationic (72%) |

Properties

IUPAC Name |

5-(chloromethyl)-2-imidazol-1-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13;/h1-4,6-7H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHZWNDOHBEKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)N2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chloromethylation of Imidazolyl-Pyridine Precursors

One common approach involves the chloromethylation of a hydroxymethyl-imidazolyl-pyridine intermediate using chlorinating agents such as thionyl chloride. This method is well-documented for similar compounds and can be adapted for 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride.

- Starting material: (1H-imidazol-1-yl)methylpyridine alcohol derivative.

- Reagent: Thionyl chloride (SOCl₂).

- Solvent: 1,2-dichloroethane or DMF.

- Temperature: Room temperature to reflux (20°C to 80°C).

- Reaction time: 1.5 to 18 hours depending on conditions.

- Work-up: Concentration under reduced pressure, precipitation with ether or ethanol, filtration, and drying.

Example Data from Related Imidazole Chloromethylation:

| Entry | Starting Material | Reagent & Solvent | Temp & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (3-methyl-3H-imidazol-4-yl)methanol | Thionyl chloride in DCE | 20°C, 18 h | 98 | Sonication and ether precipitation |

| 2 | (3-methyl-3H-imidazol-4-yl)methanol | Thionyl chloride neat reflux | Reflux, 2-3 h | 83-86 | Work-up with ethanol/ether |

| 3 | (1-methyl-1H-imidazol-5-yl)methanol | Thionyl chloride in DMF | -5°C to RT, 1.5 h | 28 | Lower yield, complex work-up |

This chlorination step converts the hydroxymethyl group to a chloromethyl group, yielding the hydrochloride salt of the target compound or its analogues with high purity (typically >99%) confirmed by NMR and MS analysis.

Nucleophilic Substitution Using Imidazole and Chloromethylpyridine

Another synthetic strategy involves the nucleophilic substitution reaction where 1H-imidazole acts as the nucleophile attacking a chloromethyl-substituted pyridine derivative.

- Reactants: 5-(chloromethyl)pyridine hydrochloride and 1H-imidazole.

- Solvent: Ethanol or DMF.

- Conditions: Reflux or elevated temperature (50°C to reflux).

- Reaction time: Several hours (4-24 h).

- Purification: Evaporation of solvent, column chromatography (silica gel), recrystallization.

Example from related imidazolyl-quinoline synthesis:

- Equimolar mixture of 5-(chloromethyl)quinolin-8-ol hydrochloride, paraformaldehyde, and 1H-imidazole refluxed in ethanol for 4-5 h.

- Purification by silica gel chromatography yielded the imidazolyl-substituted product with moderate yield (~35%).

This method can be adapted for pyridine analogues, where the chloromethyl group on the pyridine ring is displaced by the imidazole nitrogen to form the 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine structure.

Stepwise Synthesis via Intermediate Formation and Cyclization

Some patents describe multi-step syntheses involving intermediate benzimidazole or related heterocyclic carboxylic acids, which are then chloromethylated and further reacted to introduce pyridine or imidazole substituents.

- Starting from 3-amino-4-methylamino benzoic acid hydrochloride.

- Reaction with chloroacetyl chloride in DMF at 50°C to form chloromethylated benzimidazole derivatives.

- Isolation by precipitation with ethyl acetate and pH adjustment.

- Further functionalization to introduce pyridine or imidazole moieties.

This method is industrially feasible due to cheap starting materials and simple unit operations, yielding high purity products (over 99%) with yields around 85-88%.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chloromethylation with SOCl₂ | Hydroxymethyl-imidazolyl-pyridine | Thionyl chloride, DCE or DMF, RT to reflux | 28-98 | >99 | High yield in DCE, lower in DMF |

| Nucleophilic substitution | 5-(Chloromethyl)pyridine + 1H-imidazole | Ethanol or DMF, reflux, 4-24 h | ~35-73 | Not always specified | Moderate yield, requires chromatography |

| Multi-step cyclization & chlorination | 3-amino-4-methylamino benzoic acid HCl | Chloroacetyl chloride, DMF, 50°C, pH control | 85-88 | >99 | Industrially scalable, simple operations |

Analytical and Research Findings

- Purity and Characterization: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) confirm product purity >99% for chloromethylated intermediates and final products.

- NMR Data: Proton NMR spectra consistently show characteristic singlets for the chloromethyl protons (~5.0 ppm) and imidazole protons (~7.7-9.1 ppm), confirming substitution patterns.

- Yields: Reaction yields vary significantly with solvent and reaction conditions, with thionyl chloride in dichloroethane providing the highest yields (up to 98%) for chloromethylation.

- Scalability: The methods involving chloroacetyl chloride cyclization and chloromethylation are suitable for industrial scale due to simple unit operations and inexpensive reagents.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.

Cyclization: Catalysts such as palladium or copper salts may be employed to facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 5-(aminomethyl)-2-(1H-imidazol-1-yl)pyridine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C8H9ClN2

- Molecular Weight : 172.62 g/mol

- CAS Number : 1303890-39-2

Medicinal Chemistry

5-(Chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its chloromethyl group provides a reactive site for further chemical modifications, facilitating the development of novel pharmaceuticals.

Potential Therapeutic Uses :

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of cell signaling pathways.

- Antimicrobial Activity : Initial studies suggest that this compound may inhibit the growth of various bacterial strains, indicating its potential use in antimicrobial therapies.

Biological Modifications

The compound can be utilized to modify biomolecules such as proteins and nucleic acids via covalent attachment. This property is particularly valuable in drug design and development, where targeted modifications can enhance the efficacy and specificity of therapeutic agents.

Material Science

In materials science, this compound can be employed in the development of advanced materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with specific electronic or optical characteristics.

Anticancer Mechanism Investigation

A study focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives revealed that compounds similar to this compound could inhibit tumor growth in vitro by triggering apoptotic pathways. This highlights its potential as a lead structure for developing new anticancer agents.

Antimicrobial Properties

Research evaluating the antimicrobial activity of this compound demonstrated significant inhibition against various bacterial strains, suggesting its application in developing new antimicrobial therapies. Further investigations are needed to explore its efficacy against a broader range of pathogens.

Summary Table: Applications and Properties

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Building block for synthesizing complex heterocycles | Potential anticancer and antimicrobial agents |

| Biological Modifications | Covalent attachment to biomolecules for drug design | Targeted modifications enhancing therapeutic efficacy |

| Material Science | Development of advanced materials with specific properties | Novel polymers and coatings |

| Anticancer Research | Induces apoptosis in cancer cells; modulation of signaling pathways | In vitro studies showing tumor growth inhibition |

| Antimicrobial Research | Inhibits growth of bacterial strains | Significant activity against various pathogens |

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride largely depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences and similarities with related compounds:

Key Observations:

Backbone Diversity: The target compound’s pyridine backbone distinguishes it from L-histidine’s amino acid structure and the cyclopropyl-imidazole hybrid in . Pyridine’s aromaticity and electron-withdrawing nature may influence binding affinity in drug-receptor interactions compared to purely imidazole-based systems. The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, unlike the stable cyclopropyl or amino acid groups in analogs .

Hydrochloride Salt :

- All three compounds are hydrochloride salts, improving water solubility and bioavailability. This is critical for pharmaceutical formulations .

Functional Group Impact :

Reactivity and Stability

- Chloromethyl Group: The target compound’s chloromethyl substituent is more reactive than the cyclopropyl or amino acid groups in analogs. This reactivity is advantageous for synthesizing derivatives but may require stabilization during storage .

- Imidazole Ring : All compounds share an imidazole moiety, which can participate in hydrogen bonding and metal coordination, enhancing interactions in biological systems .

Biological Activity

5-(Chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C9H10ClN3

- Molecular Weight: 193.64 g/mol

- CAS Number: 1303890-39-2

- Solubility: Poorly soluble in water, sensitive to light, and incompatible with oxidizing agents .

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules and cellular pathways. The imidazole and pyridine moieties contribute significantly to its pharmacological properties, including:

- Antimicrobial Activity: The compound has shown efficacy against various pathogens, potentially through inhibition of nucleic acid synthesis or interference with cell wall synthesis.

- Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Study 1: Antileishmanial Activity

In a study evaluating the antileishmanial activity of various compounds, this compound was tested against the promastigote form of Leishmania infantum. The compound exhibited an effective concentration (EC50) that was significantly lower than traditional treatments, indicating its potential as a therapeutic agent .

Case Study 2: Anticancer Mechanism

Research on the anticancer properties revealed that the compound could induce apoptosis in cancer cell lines by increasing ROS levels and activating apoptotic pathways. This was evidenced by increased cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases, which are critical markers for apoptosis .

Case Study 3: Antiviral Efficacy

Another study explored the antiviral potential against SARS-CoV-2, where the compound demonstrated inhibitory effects comparable to known antiviral agents. This suggests that modifications in the imidazole ring could enhance its effectiveness against viral pathogens .

Q & A

Q. Methodological Answer :

- 2D NMR : HSQC and HMBC distinguish overlapping imidazole (δ 7.6–8.1 ppm) and pyridine (δ 8.3–8.6 ppm) signals.

- Variable Temperature NMR : At 313 K, pyridine ring protons sharpen due to reduced rotational restriction.

- Deuterated Solvent Screening : D₂O vs. DMSO-d₆ resolves exchangeable protons (e.g., NH in imidazole) .

Basic: What safety protocols mitigate risks associated with handling the chloromethyl group?

Q. Methodological Answer :

- Ventilation : Use fume hoods during synthesis (chloromethyl ether byproducts are carcinogenic).

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Waste Disposal : Neutralize residual HCl with NaHCO₃ before aqueous disposal .

Advanced: How do substituents on the imidazole ring (e.g., methyl vs. ethyl) alter the compound’s bioactivity profile?

Q. Methodological Answer :

- SAR Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450). Methyl groups enhance steric hindrance, reducing binding affinity by 2–3 fold vs. ethyl analogs.

- Computational Modeling : Molecular dynamics simulations (Amber22) quantify hydrogen bond interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.